molecular formula C19H26N8O B5599460 4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine

4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine

Cat. No. B5599460
M. Wt: 382.5 g/mol
InChI Key: DCSYFHWSQFHZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine is a useful research compound. Its molecular formula is C19H26N8O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine is 382.22295748 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development and Molecular Synthesis

Research has highlighted the compound's relevance in pharmaceutical development, particularly in the context of patents reflecting the pharma market. Compounds with similar structural features have been identified as useful for migraine treatment due to their selective agonistic activity on 5-HT-1D receptors, promising fewer side effects compared to existing treatments (Habernickel, 2001). This suggests potential pharmaceutical applications for compounds with a similar structural profile, including the one .

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds bearing structural similarity to "4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine." For instance, derivatives containing piperidine or pyrrolidine rings have shown strong antimicrobial properties, with structure–activity studies performed to optimize their effects (Krolenko, Vlasov, & Zhuravel, 2016). These findings open avenues for further research into the antimicrobial potential of compounds with similar structural characteristics.

Chemical Synthesis and Reactivity

The compound's structural features have been explored in the context of chemical synthesis and reactivity. Novel synthetic routes and the reactivity of compounds with similar structures, such as those containing azole derivatives, have been investigated for their potential in producing biologically active molecules. This includes the development of 1,2,4-oxadiazole derivatives with antimicrobial properties, indicating a methodological interest in exploiting the reactivity of these structural motifs for pharmaceutical applications (Shevchuk et al., 2012).

properties

IUPAC Name

3-[4-[4-cyclopropyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O/c1-2-3-17-21-19(24-28-17)26-9-6-14(7-10-26)18-23-22-16(27(18)15-4-5-15)12-25-11-8-20-13-25/h8,11,13-15H,2-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSYFHWSQFHZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)N2CCC(CC2)C3=NN=C(N3C4CC4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine

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